Product packaging for Acetylsulfopyridine(Cat. No.:CAS No. 101651-74-5)

Acetylsulfopyridine

Cat. No.: B012742
CAS No.: 101651-74-5
M. Wt: 313.31 g/mol
InChI Key: IQBNSRCVTFQREY-UHFFFAOYSA-M
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Description

Acetylsulfopyridine, also known as this compound, is a useful research compound. Its molecular formula is C13H12N3NaO3S and its molecular weight is 313.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N3NaO3S B012742 Acetylsulfopyridine CAS No. 101651-74-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

101651-74-5

Molecular Formula

C13H12N3NaO3S

Molecular Weight

313.31 g/mol

IUPAC Name

sodium;(4-acetamidophenyl)sulfonyl-pyridin-2-ylazanide

InChI

InChI=1S/C13H13N3O3S.Na/c1-10(17)15-11-5-7-12(8-6-11)20(18,19)16-13-4-2-3-9-14-13;/h2-9H,1H3,(H2,14,15,16,17);/q;+1/p-1

InChI Key

IQBNSRCVTFQREY-UHFFFAOYSA-M

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[N-]C2=CC=CC=N2.[Na+]

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[N-]C2=CC=CC=N2.[Na+]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[N-]C2=CC=CC=N2.[Na+]

Other CAS No.

101651-74-5

Synonyms

sodium (4-acetamidophenyl)sulfonyl-pyridin-2-yl-azanide

Origin of Product

United States

Synthetic Methodologies and Strategies for Acetylsulfopyridine

Retrosynthetic Analysis of Acetylsulfopyridine

Retrosynthetic analysis is a crucial tool in planning the synthesis of complex organic molecules, involving the hypothetical deconstruction of the target molecule into simpler, readily available starting materials through a series of disconnected steps nih.govacs.orgkarger.commedsinfo.com.aunist.gov. For N4-acetylsulfapyridine, the retrosynthetic analysis focuses on identifying key bonds that can be formed through known chemical reactions in the forward synthesis.

Identification of Key Disconnections

The structure of N4-acetylsulfapyridine features a sulfonamide functional group linking a sulfanilamide (B372717) moiety to a pyridine (B92270) ring, and an acetyl group attached to the N4 nitrogen of the sulfanilamide portion. The key disconnections in the retrosynthetic analysis of N4-acetylsulfapyridine are primarily centered around the formation of the sulfonamide bond and the amide bond of the acetyl group.

A primary disconnection can be envisioned across the sulfonamide linkage, breaking the S-N bond between the sulfonyl group and the pyridine nitrogen. This disconnection suggests two main synthons: a sulfonyl halide derivative of 4-aminoacetanilide and 2-aminopyridine (B139424).

A secondary disconnection involves the amide bond of the acetyl group on the N4 nitrogen. This suggests that the acetyl group can be introduced in a separate step, either by acetylating Sulfapyridine (B1682706) or by using an acetylated precursor for the sulfanilamide portion.

Evaluation of Potential Precursor Molecules

Based on these disconnections, several potential precursor molecules can be evaluated for the synthesis of N4-acetylsulfapyridine.

4-Acetylaminobenzenesulfonyl chloride: This compound serves as a key intermediate in the synthesis of many sulfonamides, including Sulfapyridine. It contains the protected sulfanilamide moiety with the N4 nitrogen already acetylated and a reactive sulfonyl chloride group ready for coupling.

2-Aminopyridine: This commercially available heterocyclic amine is the other key component that reacts with the sulfonyl chloride to form the sulfonamide bond.

Sulfapyridine: As N4-acetylsulfapyridine is an acetylated derivative of Sulfapyridine, Sulfapyridine itself is a direct precursor for the final acetylation step.

Acetic anhydride (B1165640) or Acetyl chloride: These are common acetylating agents that can be used to introduce the acetyl group onto the N4 nitrogen of Sulfapyridine.

The choice of precursors and the order of reactions depend on factors such as availability, cost, reaction efficiency, and the potential for side reactions.

Established Synthetic Routes to this compound

The established synthetic routes to N4-acetylsulfapyridine typically involve the formation of the sulfapyridine core structure followed by acetylation, or the coupling of a pre-acetylated sulfonyl chloride with 2-aminopyridine.

Multi-step Synthesis Approaches

A common multi-step approach to synthesize N4-acetylsulfapyridine involves the synthesis of Sulfapyridine as an intermediate. The synthesis of Sulfapyridine itself is a multi-step process often starting from aniline (B41778). Aniline is first acetylated to protect the amino group, yielding acetanilide. Acetanilide undergoes chlorosulfonation to form 4-acetylaminobenzenesulfonyl chloride. This activated sulfonyl intermediate is then reacted with 2-aminopyridine to form the sulfonamide bond. Finally, the acetyl protecting group on the N4 nitrogen is typically removed by hydrolysis to yield Sulfapyridine srmist.edu.inchemicalbook.comquimicaorganica.orgwisc.edu.

To obtain N4-acetylsulfapyridine using this route, the final hydrolysis step to remove the N4 acetyl group in the Sulfapyridine synthesis is either omitted or, more commonly, Sulfapyridine is synthesized first and then selectively acetylated at the N4 position. Acetylation of Sulfapyridine can be achieved by reacting Sulfapyridine with an acetylating agent like acetic anhydride or acetyl chloride under appropriate conditions tandfonline.com. This approach allows for the purification of the Sulfapyridine intermediate.

Another multi-step approach involves the direct coupling of 4-acetylaminobenzenesulfonyl chloride with 2-aminopyridine tandfonline.com. This reaction directly forms the sulfonamide bond with the acetyl group already in place on the N4 nitrogen.

One-Pot Reaction Schemes

Specific one-pot reaction schemes explicitly detailing the formation of N4-acetylsulfapyridine from very basic precursors in a single vessel are not prominently described in the provided search results. However, the reaction between 4-acetylaminobenzenesulfonyl chloride and 2-aminopyridine to directly yield N4-acetylsulfapyridine could be considered a key step that minimizes intermediate isolation compared to synthesizing Sulfapyridine first and then acetylating it. tandfonline.com This reaction is effectively a one-step coupling to form the final product from two complex precursors.

Established synthetic pathways for Sulfapyridine, which can be adapted for N4-acetylsulfapyridine, are illustrated in the table below, highlighting the key intermediates.

Starting MaterialIntermediate 1Intermediate 2Product (Sulfapyridine)Subsequent Step for N4-Acetylsulfapyridine
AnilineAcetanilide4-Acetylaminobenzenesulfonyl chlorideSulfapyridineAcetylation of N4 amino group
4-Acetylaminobenzenesulfonyl chlorideN4-Acetylsulfapyridine(Direct synthesis)

Detailed research findings on optimizing yields, reaction conditions, and purification methods for these steps are crucial for efficient synthesis. For example, the acetylation of aminopyridines can be influenced by the reaction conditions, including the acylating agent and the presence of a base or catalyst srmist.edu.inchemicalbook.comnih.goviarc.frwikipedia.org.

Derivatization Strategies for this compound

Derivatization involves chemically modifying a compound to alter its properties, often for analytical purposes, such as improving volatility for gas chromatography or enhancing detectability libretexts.orghodoodo.comnih.goviupac.org. This compound itself is an acetylated derivative of sulfapyridine iarc.frresearchgate.net. While acetylmandelic acid is mentioned as a chiral derivatizing agent used in NMR to determine enantiomeric purity mit.edu, its specific application to this compound or its derivatives is not described.

Functionalization of this compound for Bioconjugation Studies

Functionalization for bioconjugation involves chemically modifying a molecule to enable its covalent attachment to biological macromolecules such as proteins, peptides, or nucleic acids. This technique is valuable for creating biological tools, probes, or drug conjugates. While the general principles and methods for functionalization and bioconjugation are applied in various areas of research, there is no specific information in the provided search results regarding the functionalization of this compound for bioconjugation studies.

Molecular Interactions and Mechanistic Elucidation of Acetylsulfopyridine

Receptor-Ligand Binding Dynamics of Acetylsulfopyridine

Receptor-ligand binding dynamics describe the processes by which a molecule, the ligand (in this case, this compound), associates with and dissociates from a receptor protein. These dynamics are characterized by specific parameters that quantify the strength and nature of the interaction.

Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically quantified by the equilibrium dissociation constant (KD), which represents the concentration of ligand at which half of the receptor sites are occupied. A lower KD value indicates higher binding affinity. Research in this area aims to determine the KD of this compound for specific receptors, providing insight into the potency of its binding. The binding affinity can be influenced by various factors, including temperature, salt concentration, and pH. elifesciences.org

Kinetic studies investigate the rates at which a ligand binds to and dissociates from its target. These rates are described by the association rate constant (kon) and the dissociation rate constant (koff). The ratio of koff to kon is equal to the equilibrium dissociation constant (KD). youtube.com Kinetic studies provide a temporal dimension to binding, revealing how quickly a complex forms and how stable it is. Analyzing kinetic data can be important in optimizing potential therapeutics. nih.gov

Detailed kinetic parameters (kon and koff) specifically for this compound binding to biological targets were not found in the provided search results. However, the principles of kinetic binding studies involve measuring the time course of compound binding to a target, which can be done directly or indirectly. nih.gov Techniques such as time-resolved FRET can be used for measuring receptor kinetics. youtube.com

Thermodynamic analysis of binding explores the energy changes associated with the interaction between a ligand and its target. This typically involves determining the changes in enthalpy (H) and entropy (S) upon binding. These parameters provide insights into the driving forces of the interaction, such as hydrogen bonding, van der Waals forces, hydrophobic interactions, and conformational changes. unizar.esyoutube.comnih.gov An enthalpically driven binding suggests favorable interactions between the ligand and the target, while entropically driven binding can indicate the role of the hydrophobic effect or conformational changes. unizar.es

Specific thermodynamic data for this compound binding was not located in the search results. Isothermal titration calorimetry (ITC) is a technique commonly used to measure the heat changes upon binding, allowing for the determination of H, S, and the Gibbs free energy change (G), which is related to the binding affinity (KD). youtube.com Thermodynamic profiling can be used for lead selection and optimization in drug discovery. unizar.es

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Acetylsulfopyridine

Exploration of Chemical Space Around Acetylsulfopyridine

Exploring the chemical space around a lead compound like this compound involves systematically modifying its structure to discover analogs with altered or improved biological properties. This process is guided by SAR principles to understand which parts of the molecule are crucial for activity and how changes affect that activity gardp.orgcollaborativedrug.com.

Systematic Structural Modifications of this compound Core

Systematic structural modifications of a core structure, such as this compound, typically involve altering different parts of the molecule. This could include modifications to the acetyl group, the sulfonamide linker, or the pyridine (B92270) ring. Common modifications might involve changing the length or branching of alkyl chains, introducing different functional groups (e.g., halogens, hydroxyls, amines), or altering the position of substituents on the aromatic rings wikipedia.org. Each modification is designed to probe the impact on interactions with a biological target, such as hydrogen bonding, hydrophobic interactions, or electronic effects gardp.orgresearchgate.net. While specific data on modifications of the this compound core and their effects are not detailed in the provided search results, general SAR studies on other compound series demonstrate the importance of such systematic changes in optimizing activity nih.govmdpi.comnih.gov.

Influence of Substituent Effects on this compound Activity

Substituent effects play a critical role in determining the biological activity of a compound. These effects can be electronic (e.g., inductive or resonance effects), steric (due to the size of the substituent), or lipophilic (affecting solubility and membrane permeability) sysrevpharm.org. By introducing different substituents at various positions on the this compound structure, researchers could investigate how these factors influence binding affinity to a target, metabolic stability, or other relevant biological parameters. For example, adding electron-withdrawing groups might alter the acidity of nearby protons or affect the electron density distribution across the molecule, thereby influencing interactions with a receptor. Steric bulk could impede binding or induce conformational changes. The lipophilicity of substituents affects how the molecule partitions between aqueous and lipid environments, impacting its absorption, distribution, metabolism, and excretion sysrevpharm.org. Although specific data for this compound are not available, SAR studies on other sulfonamide-related compounds illustrate how substituent effects on aromatic rings can significantly impact biological activity nih.gov.

Pharmacophore Modeling of this compound Analogs

Pharmacophore modeling is a computational technique used to identify the essential features of a molecule (or a set of molecules) required for biological activity nih.govnih.gov. These features represent the spatial arrangement of chemical groups capable of interacting with a specific biological target researchgate.netnih.gov. Pharmacophore models can be generated using either ligand-based or structure-based approaches nih.gov.

Ligand-Based Pharmacophore Generation

Ligand-based pharmacophore generation involves aligning a set of active compounds (analogs of this compound in this context) and identifying common chemical features and their spatial relationships that are presumed to be essential for activity nih.govyoutube.com. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and ionizable groups researchgate.netyoutube.com. By analyzing the shared features among active this compound analogs, a pharmacophore model could be constructed to represent the minimal structural requirements for binding to its target. This model can then be used to virtually screen large databases of compounds to identify potential new hits with similar pharmacophoric features nih.govnih.gov.

Structure-Based Pharmacophore Development

Structure-based pharmacophore development utilizes the three-dimensional structure of the biological target (e.g., a protein receptor or enzyme) in complex with a ligand researchgate.netnih.govnih.gov. This approach involves identifying the key interaction points between the ligand and the target's binding site researchgate.net. The pharmacophore features are then defined based on the chemical nature and spatial arrangement of the residues in the binding site that interact with the ligand researchgate.net. If the structure of the biological target of this compound and its binding mode were known, a structure-based pharmacophore could be developed to provide insights into the specific interactions driving binding affinity and to guide the design of new analogs with improved interactions researchgate.netnih.gov.

Computational Approaches to this compound SAR

Computational approaches play a significant role in modern SAR and QSAR studies, allowing for the prediction of biological activity, the design of new compounds, and the understanding of molecular interactions sysrevpharm.orgnih.gov. For this compound, various computational methods could be applied to complement experimental studies or to make predictions in the absence of extensive experimental data.

QSAR modeling, for instance, involves developing mathematical models that correlate structural descriptors of this compound analogs with their biological activity sysrevpharm.orgwikipedia.org. These descriptors can represent physicochemical properties (e.g., lipophilicity, molecular weight, electronic properties) or structural features (e.g., number of hydrogen bond donors/acceptors, presence of specific functional groups) sysrevpharm.org. Different statistical methods, such as linear regression, partial least squares, or machine learning techniques, can be used to build QSAR models sysrevpharm.org. These models can then be used to predict the activity of new, untested this compound analogs sysrevpharm.org.

Molecular docking is another computational technique that predicts the preferred orientation (binding mode) of a ligand within a target's binding site and estimates the binding affinity nih.gov. This can provide insights into the key interactions between this compound or its analogs and the biological target, helping to explain observed SARs and guiding the design of improved binders mdpi.comnih.gov.

Molecular dynamics simulations can be used to study the dynamic behavior of this compound and its target over time, providing information about conformational changes and the stability of the ligand-target complex nih.gov. This can offer a more realistic picture of the interactions compared to static docking studies.

While the search results provide general information on these computational techniques and their application in SAR/QSAR sysrevpharm.orgnih.govnih.govnih.govnih.govnih.govmdpi.com, specific computational studies focused on this compound were not found. However, these methods represent the standard tools that would be employed to investigate the SAR and QSAR of this compound and its analogs if such research were undertaken.

Based on the available information from the search results, specific scientific literature detailing Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, including 3D-QSAR, Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Index Analysis (CoMSIA) specifically for the chemical compound this compound or its derivatives, was not found. The search results provided general information about these methodologies and their application to other classes of compounds nih.govnih.govnih.govnih.gov, as well as the PubChem CID for this compound nih.gov.

Therefore, it is not possible to generate a detailed article focusing solely on the SAR and QSAR studies of this compound as requested, as the specific research findings and data required for sections 3.3.1, 3.3.2, and 3.3.3 pertaining to this compound are not present in the search results.

However, the PubChem Compound ID for this compound was identified.

Advanced Analytical Methodologies for Acetylsulfopyridine Quantification and Characterization

Chromatographic Techniques for Acetylsulfopyridine Analysis

Chromatography is the cornerstone for the separation and quantification of this compound from its parent drug and other related metabolites. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the most prominently used techniques, offering excellent resolution and sensitivity. Gas chromatography (GC) may also be applied, typically for volatile derivatives or metabolites.

High-Performance Liquid Chromatography (HPLC) is a widely established method for the simultaneous determination of this compound (often referred to as N-acetylsulfapyridine) alongside Sulfasalazine and its other primary metabolite, Sulfapyridine (B1682706). The development of a robust HPLC method requires careful optimization of the stationary phase, mobile phase composition, and detector settings to achieve adequate separation and quantification.

One established ion-pair RP-HPLC method utilizes a polymer-based column for the analysis of these compounds in human serum. nih.gov The method involves a protein precipitation step using acetonitrile, which also contains the internal standard (Sulfamethazine) and an ion-pairing agent (tetraethylammonium chloride). The use of an ion-pairing agent is crucial for improving the retention and peak shape of the analytes on the reversed-phase column. The extract is then concentrated and analyzed by HPLC with UV detection. nih.gov This method is capable of quantifying this compound in the range of 0.25 to 12 micrograms/mL. nih.gov

The selection of the UV detection wavelength is critical for sensitivity. For the simultaneous analysis of Sulfasalazine and its metabolites, a wavelength of 270 nm provides sufficient absorbance for all three compounds. nih.gov Method validation is performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness. researchgate.netjetir.org

Table 1: Example of HPLC Method Parameters for this compound Analysis

Parameter Condition
Instrumentation Agilent 1260 Infinity Series or similar
Column Polymer-based Reversed-Phase Column
Mobile Phase Acetonitrile with tetraethylammonium chloride
Flow Rate 1.0 mL/min
Detection UV Spectroscopy at 270 nm nih.gov
Injection Volume 20 µL
Internal Standard Sulfamethazine nih.gov

| Quantitation Range | 0.25 to 12 µg/mL nih.gov |

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially faster analysis times, improved resolution, and higher sensitivity, which is particularly advantageous for analyzing metabolites in biological fluids. uj.edu.pl

While specific UHPLC methods solely for this compound are not extensively detailed, the principles are directly applicable. Methods developed for the parent drug and related metabolites can be adapted. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which often employ UHPLC systems, have been developed for the simultaneous determination of Sulfasalazine and Sulfapyridine. nih.gov A typical UHPLC setup would involve a C18 or phenyl column and a gradient elution using a mobile phase consisting of an aqueous component with a modifier like formic acid or ammonium acetate, and an organic component such as acetonitrile or methanol. uj.edu.plnih.gov The gradient elution allows for the effective separation of compounds with different polarities within a short run time, often under 10 minutes. nih.gov

The enhanced sensitivity of UHPLC, especially when coupled with a mass spectrometer, allows for lower limits of quantification (LLOQ), making it ideal for pharmacokinetic studies where metabolite concentrations can be very low. mdpi.com

Gas Chromatography (GC) is a powerful analytical technique primarily used for the separation and analysis of volatile and thermally stable compounds. This compound, being a relatively polar and non-volatile molecule, is not suitable for direct analysis by GC. However, GC-MS can be applied to its analysis under two scenarios: the analysis of its potential volatile metabolites or after a chemical derivatization step to increase its volatility.

While there are no known major volatile metabolites of this compound, GC-MS is a key platform in untargeted metabolomics that could potentially identify such compounds. For the analysis of this compound itself, a derivatization process, such as silylation, would be required. This process replaces active hydrogen atoms in the molecule with a trimethylsilyl (TMS) group, reducing the compound's polarity and increasing its volatility, making it amenable to GC analysis. GC-MS data exists for the parent compound, Sulfasalazine, which would have required such a derivatization step. nih.gov The resulting derivative can then be separated on a capillary GC column and detected by a mass spectrometer, which provides both quantitative data and mass fragmentation patterns useful for structural confirmation.

Spectroscopic Techniques for this compound

Spectroscopic techniques are indispensable for the structural elucidation of molecules. For this compound, various spectroscopic methods provide complementary information to confirm its molecular structure, identify functional groups, and establish connectivity between atoms.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups. Key expected vibrations include:

Amide C=O stretch: A strong absorption band typically in the region of 1650-1680 cm⁻¹.

Sulfonamide S=O stretches: Two distinct bands for the asymmetric and symmetric stretching of the SO₂ group, usually found around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

N-H bonds: N-H stretching vibrations from the amine and amide groups.

Aromatic Rings: C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar, symmetric bonds. nih.gov For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic rings (pyridine and benzene) and the S=O bonds. FT-Raman spectral data is available for the precursor metabolite, Sulfapyridine, providing a reference for the signals expected from the core structure of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. researchgate.netnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be used to definitively confirm the structure of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number and type of protons. Expected signals would include distinct aromatic protons for both the substituted benzene and pyridine (B92270) rings, a singlet for the methyl protons (-CH₃) of the acetyl group, and signals for the amine protons.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the acetyl group, and the various aromatic carbons.

2D NMR Experiments: To assemble the structure, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to assign protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

This comprehensive NMR analysis allows for the unambiguous assignment of the chemical structure of this compound. hyphadiscovery.com

Table 2: Summary of Spectroscopic Data for Structural Elucidation of this compound

Technique Information Provided Expected Key Features
Infrared (IR) Functional group identification C=O (amide), SO₂ (sulfonamide), N-H, and aromatic C=C stretches.
Raman Vibrational modes, especially symmetric ones Strong signals for aromatic ring modes and S=O vibrations. nih.gov
¹H NMR Proton environment and connectivity Signals for aromatic, methyl, and amine protons.
¹³C NMR Carbon skeleton Signals for carbonyl, aromatic, and methyl carbons.

| 2D NMR (COSY, HSQC, HMBC) | Atom connectivity and complete structure | Correlations confirming the placement of the acetyl group and the arrangement of the molecular fragments. |

UV-Visible Spectroscopy for this compound Quantification

UV-Visible (UV-Vis) spectroscopy is a versatile analytical technique used for the quantitative determination of substances. technologynetworks.comijpsjournal.com The principle is based on the measurement of the amount of light absorbed by a sample at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. ijpsjournal.com For a substance to be quantifiable by this method, it must possess chromophores—functional groups that absorb light in the UV-Vis range.

The quantification of this compound, like other sulfonamides, can be approached using UV-Vis spectroscopy, as these compounds typically exhibit absorbance in the near-ultraviolet range (200–400 nm). ijpsjournal.comresearchgate.net The relationship between the absorbance and the concentration of the analyte is described by the Beer-Lambert law, which states that for a given wavelength, the absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.

However, when analyzing biological samples, the direct application of UV-Vis spectroscopy can be limited by a lack of selectivity. mdpi.com Biological matrices are complex and contain numerous endogenous compounds that may also absorb light at the same wavelength as this compound, leading to spectral overlap and interference. researchgate.net To overcome this challenge, derivative spectrophotometry can be employed. This technique involves calculating the first, second, or higher-order derivative of the absorbance spectrum. scispace.com Derivatization can help resolve overlapping spectral bands, eliminate background interference, and enhance the selectivity of the assay, allowing for more accurate quantification of the target analyte in a complex mixture. mdpi.comscispace.comuw.edu.pl

Table 1: Key Parameters in UV-Visible Spectroscopy for Compound Quantification

Parameter Description Relevance to this compound Analysis
λmax (Wavelength of Maximum Absorbance) The wavelength at which the compound exhibits maximum light absorption. Provides the highest sensitivity for detection and quantification.
Molar Absorptivity (ε) A measure of how strongly a chemical species absorbs light at a given wavelength. A constant in the Beer-Lambert equation, essential for calculating concentration from absorbance.
Calibration Curve A graph of absorbance versus the concentration of standard solutions. Used to determine the concentration of an unknown sample by interpolation.

| Derivative Order | The order of the derivative (e.g., first, second) applied to the spectrum. | Selected to optimize peak resolution and minimize background interference from matrix components. scispace.comuw.edu.pl |

Mass Spectrometry (MS) for this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com It is highly valued for its exceptional sensitivity and selectivity, making it a cornerstone for the analysis of drugs and their metabolites in biological matrices. rsc.org When coupled with a separation technique like liquid chromatography, it provides a unique capability for rapid and reliable quantitative measurements. rsc.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the benchmark for quantifying low-concentration analytes like this compound in complex biological samples such as plasma and tissue homogenates. cmro.in This method combines the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. rsc.org

In a typical LC-MS/MS workflow, the sample is first injected into an HPLC system where this compound is separated from other matrix components on a chromatographic column. The eluent from the column is then directed to the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules in the gas phase. nih.govnih.gov

The mass spectrometer, often a triple quadrupole, is typically operated in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov In this mode, a specific precursor ion (an ion corresponding to the protonated or deprotonated this compound molecule) is selected in the first quadrupole. This ion is then fragmented in the second quadrupole (collision cell), and a specific, characteristic product ion is monitored in the third quadrupole. This dual mass filtering provides exceptional specificity, minimizing interference and allowing for accurate quantification even at very low levels (ng/mL). nih.govnih.gov Stable isotope-labeled internal standards, such as deuterated versions of the analyte, are often used to ensure high accuracy and precision. nih.gov

Table 2: Example LC-MS/MS Method Parameters for the Analysis of Sulfapyridine and its Metabolites

Parameter Typical Setting Purpose
Chromatographic Column C18 (e.g., Agilent Poroshell EC-C18) nih.govresearchgate.net Separates the analyte from matrix interferences based on hydrophobicity.
Mobile Phase Gradient elution with water and an organic solvent (e.g., acetonitrile/methanol) containing an additive like formic acid. nih.govnih.gov Facilitates the elution and separation of compounds from the column.
Ionization Mode Positive Electrospray Ionization (ESI+) nih.govnih.gov Generates positively charged precursor ions of the analyte for MS analysis.
Detection Mode Multiple Reaction Monitoring (MRM) nih.govnih.gov Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Internal Standard Deuterated analog (e.g., sulfapyridine-d4) nih.govresearchgate.net Corrects for variability in sample preparation and instrument response, improving accuracy.

| Lower Limit of Quantitation (LLOQ) | As low as 10 ng/mL in plasma. nih.gov | Defines the lowest concentration that can be reliably quantified with acceptable accuracy and precision. |

High-Resolution Mass Spectrometry (HRMS) for this compound Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification and structural elucidation of drug metabolites. nih.govnih.gov Unlike nominal mass instruments, HRMS analyzers like Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). researchgate.net This accuracy is crucial for determining the elemental composition of an unknown metabolite, which is the first step in its identification. nih.govnih.gov

When analyzing the metabolic fate of a parent drug, HRMS is used to screen biological samples for all potential drug-related materials. nih.gov The process involves comparing the metabolite's accurate mass with that of the parent drug to identify the specific biochemical transformation that has occurred (e.g., acetylation, hydroxylation, glucuronidation). For this compound, which is the N-acetylation product of sulfapyridine, HRMS can confirm its identity by measuring its exact mass and comparing it to the theoretical value. mdpi.com

Furthermore, by coupling HRMS with fragmentation techniques (MS/MS), structural information can be obtained. nih.gov The fragmentation pattern of a metabolite is compared with that of the parent drug or known standards to pinpoint the site of metabolic modification. mdpi.com In the case of this compound, fragmentation analysis can confirm that the acetyl group is attached to the nitrogen atom of the pyridine ring. mdpi.com

Imaging Mass Spectrometry for this compound Distribution

Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labels. nih.govspringernature.com Matrix-Assisted Laser Desorption/Ionization (MALDI) is the most common MSI method used for mapping the distribution of drugs and their metabolites. nih.govmaastrichtuniversity.nl

In a MALDI imaging experiment, a thin section of tissue is coated with an energy-absorbing matrix. maastrichtuniversity.nl A laser is then rastered across the tissue surface, desorbing and ionizing molecules from discrete spots. youtube.com A full mass spectrum is collected from each spot, and by compiling the data from all spots, a two-dimensional ion density map is created for any specific mass-to-charge ratio. youtube.commaastrichtuniversity.nl This allows for the visualization of the distribution of this compound and its parent compounds within different organs or specific histological regions of a tissue sample. nih.govnih.gov

This technology provides crucial insights into whether a drug or its active metabolites reach the intended site of action and can reveal patterns of distribution in off-target tissues, which is valuable information in both drug discovery and toxicology studies. nih.govnih.gov

Method Validation and Quality Control for this compound Assays

Bioanalytical method validation is the process of establishing, through documented evidence, that a specific analytical method is reliable and reproducible for its intended use, which is the quantification of an analyte in a given biological matrix. rrml.rodemarcheiso17025.com For this compound assays, validation is critical to ensure the integrity of the data generated. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for this process. propharmagroup.comich.orgresearchgate.net

The main characteristics evaluated during method validation include selectivity, specificity, accuracy, precision, calibration curve performance, and the stability of the analyte under various conditions. europa.eu

Linearity and Range Assessment

The linearity of an analytical method is its capability to elicit test results that are directly proportional to the concentration of the analyte within a specified range wjarr.com. The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity europa.eu.

For the quantification of this compound, a typical approach involves preparing a series of calibration standards at different concentrations. These standards are then analyzed, and the response of the instrument is plotted against the concentration of this compound. A linear relationship is expected, and this is typically evaluated by visual inspection of the plot and by statistical methods such as the calculation of a regression line using the method of least squares. The correlation coefficient (r²), y-intercept, and slope of the regression line are key parameters used to assess linearity wjarr.com. An r² value close to 1.000 indicates a strong linear relationship.

The operational range for the assay of an active substance is typically recommended to be between 80% and 120% of the test concentration europa.eu. For impurity testing, the range should cover from the limit of quantitation (LOQ) to 120% of the specification limit sps.nhs.uk.

Illustrative Data for Linearity Assessment of an HPLC-UV Method for this compound:

Concentration (µg/mL)Peak Area (Arbitrary Units)
5.0125,430
10.0251,890
20.0502,670
40.01,005,320
60.01,508,150
80.02,010,560

Regression Equation: Peak Area = 25098 * Concentration - 150

Correlation Coefficient (r²): 0.9998

This interactive table demonstrates a typical linear relationship between the concentration of this compound and the instrumental response.

Precision (Repeatability, Intermediate Precision, Reproducibility)

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under stipulated conditions ich.org. It is a measure of the random error and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at three levels:

Repeatability (Intra-assay precision): This assesses the precision of the method over a short interval of time under the same operating conditions (e.g., same analyst, same instrument) ich.orgchromatographyonline.com. It is typically evaluated by performing a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration ich.org.

Intermediate Precision: This evaluates the effect of within-laboratory variations, such as different days, different analysts, or different equipment ich.orgchromatographyonline.com. This provides an indication of the method's robustness within a single laboratory.

Reproducibility: This assesses the precision between different laboratories, often through collaborative studies ich.orgut.ee. This is a critical parameter when the analytical method is intended for use in multiple locations.

For acetylated sulfonamides, analytical methods have demonstrated good precision with RSD values typically below 9.6% researchgate.net.

Example Precision Data for this compound Analysis:

Precision LevelParameterConcentration (µg/mL)Mean Measured Concentration (µg/mL)Standard Deviation% RSD
RepeatabilityAnalyst 1, Day 1, Instrument A50.050.20.450.90%
Intermediate PrecisionAnalyst 2, Day 2, Instrument B50.049.80.601.20%
ReproducibilityLaboratory 250.050.50.851.68%

This interactive table illustrates typical precision results for the analysis of this compound, showing increasing variability from repeatability to reproducibility.

Detection and Quantitation Limits for this compound

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value fda.govfda.gov. It is the concentration that provides a signal-to-noise ratio of approximately 3:1 wjarr.com.

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy fda.govfda.gov. The LOQ is often determined as the concentration that yields a signal-to-noise ratio of 10:1 wjarr.com. Alternatively, the LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve wjarr.com.

For the trace determination of sulfonamides and their acetylated metabolites in complex matrices like wastewater, highly sensitive methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed, achieving LOQs in the low nanogram per liter (ng/L) range researchgate.net.

Typical LOD and LOQ Values for this compound Analytical Methods:

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-UVPharmaceutical Formulation0.1 µg/mL0.3 µg/mL
LC-MS/MSBiological Fluid0.5 ng/mL1.5 ng/mL

This interactive table provides representative LOD and LOQ values for different analytical techniques used for this compound quantification.

Robustness Evaluation of this compound Analytical Methods

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage scirp.orgnih.gov. The evaluation of robustness should be considered during the development phase of the analytical method.

For a High-Performance Liquid Chromatography (HPLC) method for this compound, typical parameters that would be intentionally varied to assess robustness include:

pH of the mobile phase

Composition of the mobile phase (e.g., percentage of organic solvent)

Different columns (e.g., different lots or suppliers)

Column temperature

Flow rate of the mobile phase

The effect of these variations on the analytical results (e.g., peak area, retention time, resolution) is then evaluated. Statistical analysis of the results helps to identify which parameters need to be strictly controlled scirp.org. Robustness studies ensure that the method is reliable and transferable between different laboratories and instruments nih.gov.

Example of a Robustness Study Design for an this compound HPLC Method:

ParameterNominal ValueVariation 1Variation 2
Mobile Phase pH3.02.83.2
Acetonitrile in Mobile Phase40%38%42%
Column Temperature30 °C28 °C32 °C
Flow Rate1.0 mL/min0.9 mL/min1.1 mL/min

This interactive table outlines a typical experimental design for a robustness study. The results would be analyzed to determine if any of these small changes significantly impact the quantification of this compound.

Derivatization Strategies to Enhance Analytical Performance of this compound

Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a particular analytical method nih.govresearchgate.net. For this compound, derivatization can be employed to improve its detectability by various analytical techniques.

Introduction of Chromophores or Fluorophores

This compound possesses a pyridine ring, which imparts some inherent UV absorbance. However, for trace-level quantification, its molar absorptivity may not be sufficient for highly sensitive detection. Derivatization can be used to introduce a chromophore (a group that absorbs light) or a fluorophore (a group that emits light upon excitation) into the molecule, thereby significantly enhancing its detectability by UV-Visible spectrophotometry or fluorescence spectroscopy researchgate.net.

The primary or secondary amine group in the sulfonamide moiety of this compound could be a potential site for derivatization. Reagents that react with amines to form highly conjugated systems or fluorescent products can be utilized. For example, dansyl chloride is a common derivatizing agent that reacts with primary and secondary amines to produce highly fluorescent derivatives. This approach can lead to a substantial decrease in the limit of detection.

Enhancement of Ionization Efficiency for MS Detection

Mass spectrometry (MS) is a powerful technique for the sensitive and selective quantification of compounds. The efficiency of ionization is a critical factor that determines the sensitivity of an MS method nih.govspectroscopyonline.com. For compounds that exhibit poor ionization, derivatization can be employed to introduce a functional group that is more readily ionized researchgate.net.

In the case of this compound, while the pyridine nitrogen can be protonated in positive ion mode electrospray ionization (ESI), its ionization efficiency might be suppressed by matrix components. Derivatization strategies can be employed to introduce a permanently charged group or a group that is more easily protonated or deprotonated. For instance, reagents that introduce a quaternary ammonium group can create a permanent positive charge on the molecule, leading to a significant enhancement in signal intensity in positive ion mode ESI-MS researchgate.net. This can be particularly beneficial for the analysis of this compound in complex biological matrices where matrix effects can be a significant issue.

Degradation Pathways and Stability Profiling of Acetylsulfopyridine

Hydrolytic Degradation of Acetylsulfopyridine

Hydrolysis involves the cleavage of a chemical bond by the addition of water. For this compound, the primary site of hydrolysis is the amide bond connecting the acetyl group to the nitrogen atom of the sulfapyridine (B1682706) moiety. Hydrolysis of this amide linkage would yield Sulfapyridine and Acetic Acid.

The rate and mechanism of amide hydrolysis are significantly influenced by pH. Hydrolysis can be catalyzed by acids or bases, and it can also occur under neutral conditions, although typically at a slower rate wikipedia.org,,.

Acidic Hydrolysis Mechanisms

Under acidic conditions, the amide oxygen atom can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfers and the elimination of the leaving group (the nitrogen atom of sulfapyridine) result in the formation of a carboxylic acid (Acetic Acid) and a protonated amine (Sulfapyridine, which would be protonated under acidic conditions). This process is often reversible,.

Alkaline Hydrolysis Mechanisms

In alkaline solutions, the hydroxide (B78521) ion acts as a strong nucleophile and directly attacks the carbonyl carbon of the amide linkage,. This forms a tetrahedral intermediate with a negatively charged oxygen. The leaving group (the nitrogen atom of sulfapyridine) is then eliminated, followed by protonation of the leaving group by water and deprotonation of the carboxylic acid to form a carboxylate salt (acetate). Alkaline hydrolysis of amides is generally considered irreversible,.

Neutral Hydrolysis Pathways

Neutral hydrolysis of amides can occur, but it is typically much slower compared to acid- or base-catalyzed hydrolysis wikipedia.org,. Under neutral conditions, water acts as both the nucleophile and a weak acid/base catalyst. The mechanism involves direct nucleophilic attack of water on the carbonyl carbon, followed by proton transfer and elimination of the amine leaving group.

While the general mechanisms for amide hydrolysis under acidic, alkaline, and neutral conditions are well-established, specific experimental data detailing the rates of degradation and the precise yields of Sulfapyridine and Acetic Acid from this compound under these varying pH conditions were not found in the consulted literature.

Oxidative Degradation of this compound

Oxidative degradation involves the reaction of a compound with an oxidizing agent, often mediated by free radicals. Organic molecules, particularly those containing heteroatoms or activated carbon centers, are susceptible to oxidation. This compound contains an aniline (B41778) moiety (part of the sulfapyridine structure) and a sulfur atom, both of which can be potential sites for oxidative attack.

Identification of Oxidative Degradation Products

Oxidative degradation can lead to a variety of products depending on the oxidizing agent and reaction conditions. For compounds containing aniline groups, possible oxidation products include nitro compounds, nitroso compounds, or quinone imines. Oxidation of the sulfur atom in the sulfonamide group could potentially lead to sulfoxides or sulfones.

Specific oxidative degradation products of this compound have not been identified in the search results. Studies on the oxidative degradation of other pharmaceutical compounds have utilized techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify degradation products based on their mass-to-charge ratio and fragmentation patterns.,,

Mechanisms of Free Radical-Induced Degradation

Free radical-induced degradation is a common pathway for the oxidation of organic compounds. Highly reactive species such as hydroxyl radicals (•OH) can abstract hydrogen atoms or add to double bonds, initiating a chain reaction that leads to fragmentation and the formation of various degradation products.,,, The formation of free radicals can be catalyzed by factors such as the presence of metal ions or exposure to light.,

While free radical mechanisms are known to cause the degradation of various organic molecules, including some pharmaceutical compounds, specific mechanisms detailing the free radical-induced degradation of this compound were not found in the consulted literature.

Based on the available search results, detailed and specific information regarding the degradation pathways and stability profiling of the chemical compound this compound across photolytic, enzymatic/biotic, and computational prediction methods is limited. While the searches provided general insights into these types of degradation processes as they apply to various compounds, they did not yield specific research findings, data tables, or detailed degradation pathways directly pertaining to this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the degradation pathways of this compound structured according to the provided outline and including detailed research findings and data tables for this specific compound.

The PubChem CID for this compound was identified nih.gov.

Computational Prediction of this compound Degradation Pathways

In Silico Modeling of Forced Degradation Studies

In silico methods play a significant role in predicting chemical degradation pathways and products, complementing experimental forced degradation studies lhasalimited.orgacdlabs.comlhasalimited.orgnih.gov. Software tools exist that utilize knowledge bases and computational algorithms to predict how small organic molecules might degrade under various conditions, such as hydrolysis, oxidation, or photolysis lhasalimited.orgnih.gov. These models can help in anticipating potential degradation products and understanding the lability of specific bonds within a molecule acdlabs.comlhasalimited.orgnih.gov.

However, no specific in silico modeling studies focused on the forced degradation of this compound were identified in the provided information.

Prediction of Metabolically Labile Sites in this compound

Predicting the metabolically labile sites within a molecule is important in understanding its potential metabolic fate in biological systems and can guide efforts to design compounds with improved metabolic stability news-medical.netnih.gov. In silico methods are widely used for this purpose, employing various algorithms and models to identify "sites of metabolism" (SoMs) news-medical.netnih.govchemrxiv.orgnih.gov. These methods often consider factors such as the molecule's structure, accessibility of different atoms to metabolic enzymes (like cytochrome P450 enzymes or sulfotransferases), and the reactivity of specific functional groups news-medical.netnih.govnih.govresearchgate.net. Concepts like site lability and Composite Site Lability (CSL) are used to quantify the susceptibility of different positions to metabolism news-medical.netresearchgate.net.

Despite the availability of these predictive tools and methodologies, no specific predictions or analyses of metabolically labile sites for this compound using in silico methods were found in the consulted search results.

Preclinical Investigation of Acetylsulfopyridine Mechanisms

In Vitro Mechanistic Studies of Acetylsulfopyridine

Comprehensive in vitro studies are typically conducted to understand how a compound interacts with biological targets at the cellular and molecular level. For this compound, such investigations would aim to elucidate its specific mechanisms of action.

In Vivo Preclinical Models for this compound

In vivo preclinical studies are essential for evaluating the pharmacological effects of a compound in living organisms, providing insights into its efficacy, safety, and pharmacokinetics in a more complex biological setting.

Investigation of Target Engagement of this compound in Preclinical SystemsTarget engagement studies in preclinical systems aim to confirm that the compound physically interacts with its intended molecular target within the living organism.pelagobio.comhodoodo.compromega.compelagobio.comfrontiersin.orgTechniques such as the Cellular Thermal Shift Assay (CETSA) or other methods that measure the binding of the compound to its target in tissues or cells from treated animals could be employed.pelagobio.comhodoodo.comNo specific data demonstrating target engagement of this compound in preclinical systems were available from the searches.

Based on the available information, specific detailed research findings and data tables regarding the mechanism of action studies of the chemical compound this compound in relevant preclinical disease models could not be retrieved.

While this compound is listed in databases with a PubChem CID nih.gov, the conducted search did not yield scientific literature detailing its specific mechanisms of action within preclinical disease models. The search results provided general information on preclinical study methodologies, mechanisms of action for other compounds in various disease models (such as oncology, neurodegenerative diseases, and inflammation), and the importance of preclinical research in drug development nih.govvicotx.comvicotx.comnih.govcrownbio.comnih.govnih.govmdpi.comppd.comnih.govnih.govnih.govmmu.ac.ukmdpi.com, but none directly addressed this compound in this context.

Therefore, it is not possible to generate the requested section 6.2.3, including data tables and detailed research findings, solely focused on the preclinical mechanism of action studies of this compound based on the current search results.

Theoretical and Computational Chemistry Applied to Acetylsulfopyridine

Quantum Chemical Calculations for Acetylsulfopyridine

Quantum chemical calculations employ the principles of quantum mechanics to study the electronic structure and properties of molecules. These methods can predict molecular geometries, energies, charge distributions, and other electronic characteristics.

Electronic Structure Analysis of this compound

Analysis of the electronic structure of a molecule like this compound typically involves determining the distribution of electrons within the molecule, including molecular orbitals, electron density, and electrostatic potential. Such analysis can help understand the reactivity and physical properties of the compound. Based on the conducted search, specific detailed research findings on the electronic structure analysis of this compound using quantum chemical methods were not identified.

Conformational Analysis and Energy Minimization of this compound

Conformational analysis explores the various spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds. Energy minimization techniques are used to find the lowest energy conformation(s), which are typically the most stable. While these methods are standard in computational chemistry, specific research findings detailing the conformational analysis and energy minimization of this compound were not found in the available search results.

Spectroscopic Property Predictions for this compound

Computational chemistry can be used to predict various spectroscopic properties, such as IR, Raman, NMR, and UV-Vis spectra. These predictions can aid in the interpretation of experimental spectra and provide further validation of calculated molecular structures. Specific computational studies predicting the spectroscopic properties of this compound were not identified in the conducted search.

Molecular Dynamics Simulations of this compound Complexes

Molecular dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system. By applying classical mechanics to atoms and molecules, MD simulations can provide insights into dynamic processes, such as molecular motion, interactions, and conformational changes over time.

Ligand-Target Complex Stability and Dynamics

Molecular dynamics simulations are frequently used to study the interactions between a ligand, such as this compound, and a biological target, such as a protein or enzyme. These simulations can assess the stability of the complex, the binding mode, and the dynamic behavior of the ligand within the binding site. Specific research findings on molecular dynamics simulations investigating the stability and dynamics of this compound in complex with a target were not found in the available search results.

Solvation Effects on this compound Interactions

Solvation, the interaction of a solute (this compound) with the solvent molecules, plays a crucial role in determining the behavior and reactivity of a compound in solution. Molecular dynamics simulations can be used to study solvation effects, including the arrangement of solvent molecules around the solute and the influence of the solvent on molecular interactions. Specific computational studies focusing on the solvation effects on this compound interactions using molecular dynamics simulations were not identified in the conducted search.

Molecular Docking and Virtual Screening for this compound

Molecular docking and virtual screening are computational techniques used to predict the binding affinity and orientation of small molecules (ligands), such as this compound, to a target macromolecule, typically a protein or enzyme. These methods are widely used in the early stages of drug discovery to identify potential lead compounds or understand the mechanism of action.

If studies involving this compound were available, this section would detail the methodologies used for docking, including the software packages, force fields, and scoring functions employed. It would also describe the preparation of both the ligand (this compound) and the target protein structures.

Identification of Potential Biological Targets for this compound

This subsection would typically discuss the process of identifying potential biological targets that this compound might interact with. This could involve various approaches, including structure-based virtual screening against databases of known protein structures or ligand-based approaches comparing the structure of this compound to molecules known to bind to specific targets.

If research on this compound's biological targets using computational methods existed, this section would list the identified potential targets and the rationale behind their selection. It might also include data from virtual screening experiments, potentially presented in a table showing predicted interactions with different proteins.

Prediction of Binding Modes and Affinities for this compound

This part would focus on the detailed interactions between this compound and its predicted biological targets. Molecular docking simulations provide information about the preferred orientation (binding mode) of this compound within the binding site of the target protein. They also yield a predicted binding score or affinity, which estimates the strength of the interaction.

In the context of this compound studies, this section would present images or descriptions of the predicted binding poses, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking between this compound and amino acid residues in the binding site. A data table might be included to summarize the predicted binding affinities (e.g., in terms of scoring function units or estimated inhibition constants) for this compound against different targets or compared to known ligands.

Cheminformatics and Data Analysis for this compound Research

Cheminformatics involves the use of computational and informational techniques to address problems in chemistry. In the context of this compound research, cheminformatics and data analysis could be applied to manage, analyze, and interpret data related to its properties, potential activities, and relationships with other compounds.

This section would generally cover how cheminformatics tools are used for tasks such as structural representation, database searching, and chemical data visualization related to this compound.

Predictive Modeling for this compound Properties (e.g., ADME-related)

Predictive modeling uses computational algorithms to estimate various properties of a compound based on its chemical structure. ADME (Absorption, Distribution, Metabolism, Excretion) properties are particularly important in drug discovery for assessing how a compound behaves within a biological system.

If predictive modeling studies on this compound were available, this subsection would discuss the computational models used to predict its ADME-related properties, such as solubility, permeability, plasma protein binding, metabolic stability, and potential for excretion. It might also cover the prediction of other relevant properties like toxicity endpoints or physicochemical parameters (e.g., logP, pKa). A data table could present the predicted values for these properties for this compound.

Machine Learning Applications in this compound Research

Machine learning techniques are increasingly applied in chemical research to build predictive models, identify patterns in large datasets, and guide experimental design.

In the context of this compound, machine learning could potentially be applied to build models that predict its biological activity against specific targets based on its structure and the structures of known active compounds. It could also be used for tasks such as classifying compounds based on their properties, clustering similar molecules, or optimizing synthesis routes. If such applications existed for this compound, this section would describe the machine learning algorithms used, the features or descriptors representing this compound, and the performance of the resulting models.

Q & A

Q. What key physicochemical properties of Acetylsulfopyridine are critical for experimental design, and how are they determined?

To ensure reproducibility, researchers must characterize solubility (in polar/non-polar solvents), stability under varying pH/temperature, and crystallinity. Methods include:

  • Solubility : Phase solubility analysis or HPLC under controlled conditions .
  • Stability : Accelerated degradation studies via thermal gravimetric analysis (TGA) or UV-Vis spectroscopy .
  • Purity : NMR and mass spectrometry for structural validation, coupled with HPLC for quantification .

Q. What established protocols ensure high-yield synthesis of this compound for pharmacological studies?

  • Synthesis : Optimize reaction conditions (e.g., acetylating agents, solvent systems) based on prior methodologies .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, validated via melting point analysis and chromatographic retention times .
  • Characterization : IR spectroscopy for functional group identification and elemental analysis for stoichiometric confirmation .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic (PK) studies be systematically resolved?

Contradictions often arise from variability in experimental models or analytical techniques. Strategies include:

  • Meta-analysis : Aggregate data from multiple studies to identify trends or outliers, prioritizing studies with standardized dosing and sampling protocols .
  • Methodological audit : Evaluate confounding variables (e.g., species-specific metabolism, bioanalytical sensitivity) and validate assays using spiked controls .
  • Cross-validation : Replicate key experiments in independent labs using harmonized protocols .

Q. What experimental designs effectively isolate this compound’s mechanism of action in complex biological systems?

  • Controlled variables : Use knockout models or selective inhibitors to block parallel pathways, ensuring observed effects are target-specific .
  • Dose-response profiling : Establish EC50/IC50 values across cell lines or in vivo models to differentiate primary vs. off-target effects .
  • Multi-omics integration : Combine transcriptomic/proteomic data with PK parameters to map mechanistic networks .

Q. How should researchers address inconsistencies in this compound’s reported bioactivity across cell-based assays?

  • Standardize conditions : Control cell passage number, serum batch, and incubation time to minimize variability .
  • Data triangulation : Compare results across orthogonal assays (e.g., ELISA, flow cytometry) to confirm specificity .
  • Statistical rigor : Apply ANOVA with post-hoc tests to distinguish signal from noise, reporting effect sizes and confidence intervals .

Q. What methodologies enhance the reliability of toxicity assessments for this compound derivatives?

  • In vitro/in vivo correlation : Use organ-on-chip models to predict hepatotoxicity before advancing to animal trials .
  • High-content screening : Quantify apoptotic markers (e.g., caspase-3) via automated imaging, reducing subjective bias .
  • Longitudinal monitoring : Track histopathological changes in repeated-dose studies, adhering to OECD guidelines for data reporting .

Data Interpretation and Reporting

Q. How can researchers ensure statistical robustness when analyzing this compound’s dose-dependent effects?

  • Power analysis : Predefine sample sizes to achieve ≥80% statistical power, minimizing Type II errors .
  • Non-linear regression : Fit data to Hill or Logit models for accurate EC50 estimation, avoiding over-reliance on p-values .
  • Outlier management : Apply Grubbs’ test or robust regression to mitigate skewed distributions .

Q. What frameworks guide the integration of this compound research into broader pharmacological contexts?

  • Systems pharmacology : Use computational tools (e.g., molecular docking) to predict interactions with off-target proteins .
  • Comparative pharmacokinetics : Benchmark against structurally analogous drugs to identify unique ADME properties .
  • Translational gaps : Highlight discrepancies between in vitro potency and in vivo efficacy in discussion sections, proposing bridging studies .

Tables for Key Data

Property Methodology Reference
Solubility in DMSOHPLC with UV detection at 254 nm
Plasma stability (t1/2)LC-MS/MS under physiological conditions
CYP450 inhibitionFluorescence-based enzymatic assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.